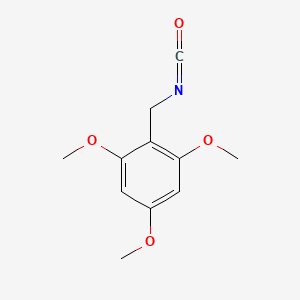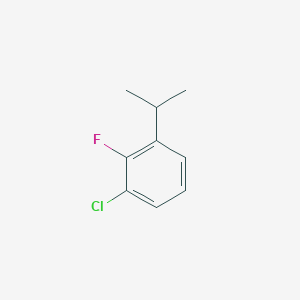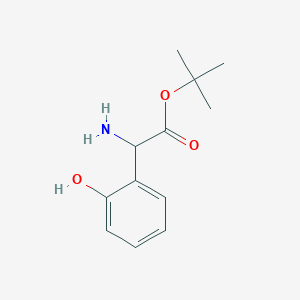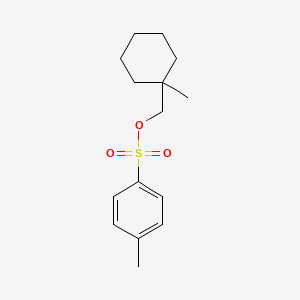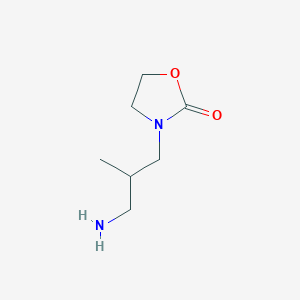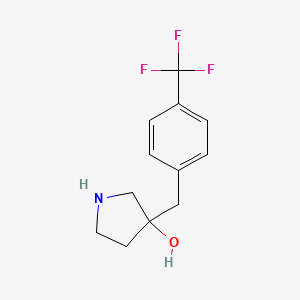![molecular formula C9H8BrF3O2 B13561016 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone.
Reduction: Formation of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can trigger various biochemical and physiological processes, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’- (trifluoromethoxy)acetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-(Trifluoromethoxy)phenyl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the combination of the bromine atom, trifluoromethoxy group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H8BrF3O2 |
|---|---|
Poids moléculaire |
285.06 g/mol |
Nom IUPAC |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8,14H,5H2 |
Clé InChI |
ZUJNWFLSKRUUFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CBr)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


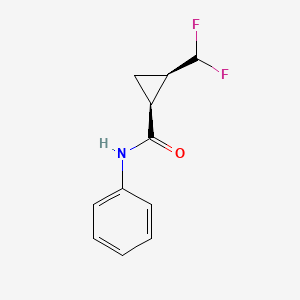
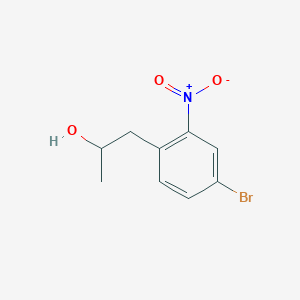
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)

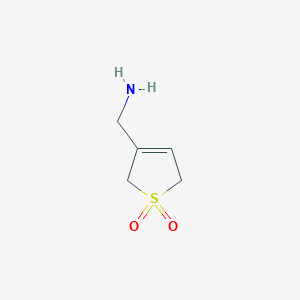
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)

